5-(1H-Indol-3-yl)oxazole
Overview
Description
5-(1H-Indol-3-yl)oxazole is a heterocyclic compound that combines the structural features of both indole and oxazole rings. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Oxazole is a five-membered ring containing one oxygen and one nitrogen atom. The combination of these two rings in this compound results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-3-yl)oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of indole-3-carboxaldehyde with an α-amino ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazole ring.
Another method involves the use of tosylmethylisocyanide (TosMIC) in a van Leusen reaction, where the indole derivative reacts with TosMIC to form the oxazole ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Indol-3-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the oxazole ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
5-(1H-Indol-3-yl)oxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(1H-Indol-3-yl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Indole: A parent compound with a similar structure but lacking the oxazole ring.
Oxazole: A parent compound with a similar structure but lacking the indole ring.
Indole-3-carboxaldehyde: A precursor in the synthesis of 5-(1H-Indol-3-yl)oxazole.
Tosylmethylisocyanide (TosMIC): A reagent used in the synthesis of oxazole derivatives.
Uniqueness
This compound is unique due to its combination of indole and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its parent compounds.
Properties
IUPAC Name |
5-(1H-indol-3-yl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)9(5-13-10)11-6-12-7-14-11/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGVTWJUSLDERM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CN=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479298 | |
Record name | 1H-Indole, 3-(5-oxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120191-50-6 | |
Record name | 1H-Indole, 3-(5-oxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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